4-(2-methoxyethyl)-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(2-methoxyethyl)-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyethyl)-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(2-methoxyethyl)-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, sodium hydride, dimethylformamide (DMF).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted triazole derivatives.
Scientific Research Applications
4-(2-methoxyethyl)-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-methoxyethyl)-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring plays a crucial role in its binding affinity and specificity, while the piperidine and methoxyethyl groups contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methoxyethyl)-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol
- 4-(2-methoxyethyl)-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-one
- 4-(2-methoxyethyl)-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
4-(2-methoxyethyl)-3-(1-methylsulfonylpiperidin-3-yl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O3S2/c1-18-7-6-15-10(12-13-11(15)19)9-4-3-5-14(8-9)20(2,16)17/h9H,3-8H2,1-2H3,(H,13,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITWTQWEWJMXJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NNC1=S)C2CCCN(C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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